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Executive Summary

Vigilin, also known as High-Density Lipoprotein Binding Protein (HDLBP), is a highly

conserved, multi-domain RNA-binding protein (RBP) integral to a diverse array of cellular

processes. Characterized by its unique structure comprising 14 to 15 K Homology (KH)

domains, Vigilin plays critical roles in post-transcriptional gene regulation, lipid metabolism,

and genome stability. Its dysregulation is increasingly implicated in various pathologies, most

notably in cancer, where it can function as both a tumor promoter and suppressor depending

on the cellular context. This technical guide provides a comprehensive overview of the HDLBP

gene structure, its evolutionary conservation, and its multifaceted molecular functions. We

detail its involvement in key signaling pathways, including the RAF1-MAPK and stress granule

formation pathways, and provide detailed protocols for advanced experimental techniques

used to investigate its interactions and functions, such as PAR-CLIP and RNA

Immunoprecipitation. This document is intended for researchers, scientists, and drug

development professionals seeking a deeper understanding of Vigilin's biology and its

potential as a therapeutic target.

Introduction to Vigilin (HDLBP)
First identified in 1987 as a binding partner for high-density lipoprotein (HDL), the protein was

later recognized as a member of a large, evolutionarily conserved family of RBPs and more

commonly named Vigilin.[1] The human protein is encoded by the HDLBP gene.[2] Vigilin
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proteins are defined by a remarkable series of 14-15 RNA-interacting KH domains.[1] While

initially studied for its role in cholesterol metabolism, research has revealed its profound

involvement in fundamental cellular activities.[2][3]

Functionally, HDLBP is a multifaceted protein. It is predominantly located at the cytoplasmic

face of the endoplasmic reticulum (ER) but is also found in the cytosol and nucleus.[1] It is

involved in the regulation of translation, particularly for mRNAs encoding secretory and

membrane proteins, chromosome segregation, and the maintenance of heterochromatin

structure.[1][2] Its clinical relevance is underscored by its association with various cancers,

including hepatocellular carcinoma (HCC), where it can promote proliferation and drug

resistance by modulating key signaling pathways like the MAPK cascade.[4][5] This guide

synthesizes current knowledge on HDLBP, offering a detailed look at its molecular architecture

and its complex role in cellular signaling and disease.

Gene and Protein Structure
Genomic Organization
The human HDLBP gene is located on the reverse strand of chromosome 2 at band 2q37.3.[2]

[6] The gene is extensive, spanning a significant genomic region and giving rise to a complex

transcriptional landscape with numerous splice variants.[7][8] The canonical transcript is

composed of 35 exons.[2][9]
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Attribute Description Reference(s)

Official Gene Symbol HDLBP [2]

Full Gene Name
High Density Lipoprotein

Binding Protein
[2]

Common Aliases Vigilin, VGL, HBP [10]

Organism Homo sapiens [2]

Genomic Location Chromosome 2q37.3 [2][9]

Coordinates (GRCh38)
2: 241,227,264-241,317,061

(reverse strand)
[6][8]

Exon Count 35 (canonical transcript) [2][9]

Protein Accession Q00341 (UniProt) [10]

Amino Acid Count 1268 [10]

Molecular Mass ~141 kDa [10]

Table 1: Human HDLBP Gene and Protein Characteristics. This table summarizes the key

genomic and proteomic features of the human Vigilin (HDLBP) gene and its primary protein

product.

Protein Domain Architecture
The defining feature of the Vigilin protein is its tandem array of K Homology (KH) domains, a

motif known for binding single-stranded nucleic acids. The human HDLBP protein contains 15

KH domains, which constitute the majority of its sequence.[1] These domains are not all

identical; 12 are considered classical KH domains containing a conserved GXXG loop essential

for RNA binding, while three (KH domains 0, 2, and 12) are classified as "diverged" due to

alterations in this critical motif.[1] This structural complexity allows HDLBP to bind a wide range

of RNA targets, including mRNA, tRNA, and rRNA, and to interact with a variety of protein

partners.[1]
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Figure 1: Domain Architecture of Human Vigilin (HDLBP). Classical KH domains are shown in

blue, while diverged domains (KH0, KH2, KH12) are in red.

Evolutionary Conservation
The Vigilin gene family is highly conserved throughout evolution, with homologs identified in

species ranging from yeast to humans.[1] This deep evolutionary history highlights the

fundamental importance of its cellular functions. The budding yeast homolog, Scp160, shares

the characteristic multi-KH domain structure and participates in related processes of mRNA

localization and translational control. The high degree of conservation makes model organisms

invaluable for dissecting the complex functions of human HDLBP.
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Clade
Representative

Organism
Ortholog Symbol Reference(s)

Mammalia
Mouse (Mus

musculus)
Hdlbp [6][11]

Aves
Chicken (Gallus

gallus)
HDLBP [6]

Actinopterygii Zebrafish (Danio rerio) hdlbp [12]

Insecta
Fruit Fly (Drosophila

melanogaster)
Vig [12]

Nematoda

Nematode

(Caenorhabditis

elegans)

F59B2.2 [12]

Fungi

Budding Yeast

(Saccharomyces

cerevisiae)

SCP160 [1]

Viridiplantae
Thale Cress

(Arabidopsis thaliana)
AT1G15360 [10]

Table 2: Conservation of the Vigilin (HDLBP) Gene Family. This table lists representative

orthologs of the human HDLBP gene across various eukaryotic clades, demonstrating its deep

evolutionary conservation.

Molecular Functions and Signaling Pathways
HDLBP's functions are intrinsically linked to its identity as a multi-domain RBP. It acts as a

central hub for post-transcriptional regulation and is integrated into multiple signaling networks.

Role in mRNA Translation and Stability
A primary function of HDLBP is the regulation of protein synthesis. It directly interacts with a

large fraction—over 80%—of mRNAs that are targeted to the endoplasmic reticulum.[13]

Through Photoactivatable Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation

(PAR-CLIP) analysis, it has been shown that HDLBP preferentially binds to long, CU-rich motifs
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within the coding sequences (CDS) of these transcripts.[13] This interaction is thought to be

multivalent, engaging multiple KH domains to enhance the translation efficiency of mRNAs

encoding transmembrane and secreted proteins.[2] Consequently, the absence of HDLBP

leads to impaired protein synthesis and secretion.[2]

Involvement in Cholesterol Metabolism
As its name suggests, HDLBP is involved in lipid metabolism. It binds high-density lipoprotein

and is thought to play a role in cellular sterol metabolism, potentially by protecting cells from the

over-accumulation of cholesterol.[2][3][10] The protein is implicated in the HDL clearance

pathway.[10]

Function in Genome Stability and Heterochromatin
Beyond the cytoplasm, nuclear HDLBP has distinct roles in maintaining genome integrity. It has

been shown to bind RNA and induce the formation of heterochromatin, a condensed state of

chromatin associated with transcriptional silencing.[2][10] This function links HDLBP to the

epigenetic regulation of gene expression and the structural organization of chromosomes.

Signaling Pathway 1: Regulation of RAF1-MAPK in
Cancer
In hepatocellular carcinoma (HCC), HDLBP expression is often elevated and correlates with

tumor progression and resistance to therapies like sorafenib.[4] Mechanistically, HDLBP acts

as a critical regulator of the RAF1-MAPK signaling pathway. It physically interacts with the

RAF1 kinase, shielding it from degradation.[4] Specifically, HDLBP competes with the E3

ubiquitin ligase TRIM71 for binding to RAF1, thereby inhibiting its ubiquitination and

subsequent degradation by the proteasome.[4] The stabilized RAF1 is then activated via

phosphorylation at Serine 259 by MEKK1, leading to downstream activation of the MEK/ERK

cascade and promoting cell proliferation.[4]
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Figure 2: HDLBP regulation of the RAF1-MAPK pathway. HDLBP stabilizes RAF1 by inhibiting

TRIM71-mediated ubiquitination, leading to MAPK activation and promoting cancer cell

proliferation.

In addition to the RAF1 pathway, HDLBP has also been shown to promote HCC metastasis

through a BRAF-dependent epithelial-mesenchymal transition (EMT).[2]

Signaling Pathway 2: Role in Stress Granule Formation
Under conditions of cellular stress, such as oxidative or thermal shock, cells form stress

granules (SGs)—cytoplasmic aggregates of stalled translation initiation complexes and mRNAs

—to protect transcripts and conserve energy.[14] HDLBP is a core component of these

granules and plays a pivotal role in their dynamics through its interaction with the Tuberous

Sclerosis Complex 2 (TSC2) protein.[14][15] HDLBP physically binds to TSC2, and upon

stress, both proteins co-localize to SGs.[14] Evidence suggests that HDLBP is responsible for

recruiting TSC2 to these structures, as knocking down HDLBP impairs the translocation of

TSC2 to SGs.[15] This interaction places HDLBP at a crossroads of stress response and

metabolic regulation, as TSC2 is a key negative regulator of the mTORC1 pathway.
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HDLBP-TSC2 Interaction in Stress Response
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Figure 3: Role of HDLBP and TSC2 in Stress Granule Formation. Upon cellular stress, HDLBP

interacts with and facilitates the recruitment of TSC2 to assembling stress granules.

Methodologies for Studying HDLBP
Investigating the molecular functions of an RBP like HDLBP requires a specialized toolkit to

identify its RNA targets and protein partners. Below is a general workflow followed by detailed

protocols for two key techniques.
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Workflow for Identifying HDLBP-RNA Interactions
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Figure 4: A general experimental workflow. This diagram outlines the multi-step process for

identifying and characterizing the RNA targets of HDLBP.

Protocol: Identifying RNA Targets using PAR-CLIP
Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP)

is a high-resolution method to identify the binding sites of RBPs transcriptome-wide.[16][17] It

relies on the incorporation of a photoreactive nucleoside, such as 4-thiouridine (4SU), into

nascent RNA transcripts, which can then be covalently crosslinked to interacting proteins with

high efficiency using UV-A light (365 nm).[17] A key feature is that the crosslinking event
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induces a characteristic T-to-C mutation during reverse transcription, pinpointing the binding

site with nucleotide resolution.[16]

Methodology:

Cell Culture and 4SU Labeling: Culture cells of interest (e.g., HEK293) and supplement the

medium with 100 µM 4-thiouridine for approximately 16 hours to allow for its incorporation

into newly synthesized RNA.[18]

UV Crosslinking: Wash the cells with PBS and irradiate them on ice with 365 nm UV light to

induce covalent crosslinks between the 4SU-containing RNA and the interacting HDLBP.

Cell Lysis and Partial RNase Digestion: Lyse the crosslinked cells in NP-40 lysis buffer. Treat

the lysate with a low concentration of RNase T1 (e.g., 1 U/µl) to fragment the RNA, making

the RNP complexes more soluble and accessible for immunoprecipitation.[17][18]

Immunoprecipitation (IP): Incubate the cleared lysate with magnetic beads conjugated to an

antibody specific for HDLBP (or a tag if using an overexpressed, tagged protein). This will

capture HDLBP and its crosslinked RNA fragments.[18]

On-Bead RNA Processing: Wash the beads extensively. Perform a second, more stringent

RNase T1 digestion to trim any non-protected RNA ends. Dephosphorylate the 5' ends of the

RNA fragments using Calf Intestinal Phosphatase (CIP).

Radiolabeling and SDS-PAGE: Radiolabel the 5' ends of the crosslinked RNA fragments with

γ-³²P-ATP using T4 Polynucleotide Kinase (PNK). Elute the protein-RNA complexes from the

beads and separate them by size using SDS-PAGE.[18]

Membrane Transfer and RNA Isolation: Transfer the separated complexes to a nitrocellulose

membrane. Visualize the radiolabeled HDLBP-RNA complexes via autoradiography and

excise the corresponding band. Liberate the RNA from the protein by digesting with

Proteinase K.[19]

Library Preparation and Sequencing: Ligate 3' and 5' adapters to the isolated RNA

fragments. Perform reverse transcription to generate cDNA, which is then PCR-amplified.

The resulting cDNA library is subjected to high-throughput sequencing.[16]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 15 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4180672/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3156069/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5393971/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3156069/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3156069/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3156069/
https://cmb.i-learn.unito.it/mod/wiki/prettyview.php?pageid=110
https://pmc.ncbi.nlm.nih.gov/articles/PMC4180672/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1175920?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Bioinformatic Analysis: Align sequence reads to the reference genome/transcriptome.

Identify binding sites by "peak calling" on clusters of reads. Crucially, identify characteristic T-

to-C mutations within the peaks to confirm direct crosslinking events.[16]

Protocol: Validating Protein-RNA Interactions using RNA
Immunoprecipitation (RIP)
RIP is used to detect the association of a specific protein with one or more RNA molecules in

vivo.[20] It is an ideal method for validating candidate RNA targets identified through a

discovery method like PAR-CLIP. The protocol typically involves immunoprecipitating the RBP

of interest and then detecting the co-precipitated RNAs using quantitative reverse transcription

PCR (qRT-PCR).

Methodology:

Cell Harvesting and Lysis: Harvest approximately 1x10⁷ cells. An optional formaldehyde

crosslinking step can be performed to stabilize interactions in vivo.[20][21] Resuspend the

cell pellet in a freshly prepared, RNase-free RIP buffer containing protease and RNase

inhibitors.[21]

Chromatin Shearing: Mechanically shear the lysate to release RNP complexes. This can be

done by sonication or dounce homogenization.[20][21] The extent of shearing may need to

be optimized for the cell type.

Immunoprecipitation: Clear the lysate by centrifugation. Set aside a small aliquot as "input"

control. Incubate the remaining lysate with 2-10 µg of an antibody against HDLBP overnight

at 4°C with gentle rotation. A non-specific IgG antibody should be used in a parallel sample

as a negative control.[20]

Bead Capture: Add Protein A/G magnetic beads to each IP reaction and incubate for 1-2

hours at 4°C to capture the antibody-RBP-RNA complexes.[20]

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the

beads three to five times with ice-cold RIP buffer to remove non-specific binding.[21]

Protein and RNA Elution: Elute the complexes from the beads. Perform a Proteinase K

digestion to remove the antibody and the RBP, releasing the RNA.
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RNA Purification: Purify the RNA from the eluate (and from the input sample) using a

standard phenol-chloroform extraction or a column-based RNA purification kit.

qRT-PCR Analysis: Reverse transcribe the purified RNA into cDNA. Use qPCR with primers

specific to the candidate target RNA to quantify its abundance in the HDLBP-IP, IgG-IP, and

input samples. Enrichment in the HDLBP-IP sample relative to the IgG control indicates a

bona fide interaction.

Conclusion and Future Directions
Vigilin (HDLBP) has emerged from its initial characterization as a lipid-binding protein to be

recognized as a master regulator of post-transcriptional gene expression. Its highly conserved,

multi-domain structure enables it to interact with a vast network of RNAs and proteins, placing it

at the center of crucial cellular processes from protein synthesis to stress response and

metabolic control. Its deep involvement in the pathology of diseases like hepatocellular

carcinoma highlights its potential as both a biomarker and a therapeutic target.[5]

Future research will likely focus on several key areas. A major challenge is to functionally

deconvolute the roles of the 15 individual KH domains. Understanding which domains, or

combinations of domains, are responsible for binding specific classes of RNA or interacting with

distinct protein partners will be critical. Furthermore, exploring the mechanisms that regulate

HDLBP's own expression and localization will provide deeper insights into its function. Finally,

the development of small molecules or biologics that can specifically modulate HDLBP's

interaction with key oncogenic partners, such as RAF1, could open new avenues for targeted

cancer therapies. Continued investigation into this complex and fascinating protein is certain to

yield fundamental insights into cellular biology and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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